molecular formula C18H14O4 B3178866 [1,1'-Biphenyl]-4,4'-diyl diacrylate CAS No. 84948-17-4

[1,1'-Biphenyl]-4,4'-diyl diacrylate

Cat. No. B3178866
CAS RN: 84948-17-4
M. Wt: 294.3 g/mol
InChI Key: OVCJXJDRQQBETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,1’-Biphenyl]-4,4’-diyl diacrylate” is a compound that likely contains a biphenyl group and two acrylate groups . Acrylates are esters that contain vinyl groups, making them interesting for their bifunctional properties: the vinyl group is susceptible to polymerization .


Synthesis Analysis

The synthesis of diacrylates can involve the esterification of multifunctional monomers . For instance, diacrylates based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . Another method involves reacting glycidyl methacrylate, piperazine, and cyclic ethylene chlorophosphate .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4,4’-diyl diacrylate” likely involves a biphenyl group connected to two acrylate groups. Biphenyl is an aromatic hydrocarbon consisting of two connected phenyl rings . Acrylates contain a vinyl group, which is a carbon double bond .


Chemical Reactions Analysis

Diacrylates can undergo copolymerization with film-forming monomers like acrylates and methacrylates . The kinetics of such reactions have been studied, with the rate constant for polypropylene glycol diacrylates being higher than that for dimethacrylates, indicating greater reactivity towards acrylic acid .

Scientific Research Applications

1. Metal–Organic Frameworks

[1,1'-Biphenyl]-4,4'-diyl diacrylate derivatives, such as biphenyl tetracarboxylate, have been utilized in the construction of novel metal–organic frameworks (MOFs). These MOFs exhibit a variety of structures, including 1D, 2D, and 3D frameworks, demonstrating the versatility of biphenyl derivatives in forming complex geometries with potential applications in material science and catalysis (Sun et al., 2010).

2. Synthesis and Molecular Docking

Biphenyl-based compounds have been synthesized for their potential pharmaceutical applications, particularly as tyrosinase inhibitors. The incorporation of the biphenyl moiety into these compounds has shown significant anti-tyrosinase activities, comparable to standard inhibitors. Molecular docking studies suggest that these compounds act primarily at the active-site entrance of the enzyme (Kwong et al., 2017).

3. Precursors in Material Synthesis

Biphenyl derivatives, such as multi-iodoarenes synthesized through templated deprotonative metalation, have been identified as valuable precursors in the synthesis of materials for pharmaceutical, electronic, and nanomaterials industries. These derivatives offer a route to create high-impact transformation products (Martínez-Martínez et al., 2017).

4. Electrochemical Properties

Research on tetra(aryl)benzidenes derivatives of biphenyl has revealed insights into their electrochemical properties, demonstrating their potential in applications such as electronic materials. The study of their molecular and crystal structures contributes to a deeper understanding of their electronic behavior (Low et al., 2004).

Safety And Hazards

While specific safety data for “[1,1’-Biphenyl]-4,4’-diyl diacrylate” was not found, similar compounds like biphenyl have associated hazards. For instance, biphenyl can cause skin and eye irritation and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

[4-(4-prop-2-enoyloxyphenyl)phenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-3-17(19)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-18(20)4-2/h3-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCJXJDRQQBETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105356-24-9
Details Compound: 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer
Record name 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105356-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4,4'-diyl diacrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4,4'-diyl diacrylate
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4,4'-diyl diacrylate
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-4,4'-diyl diacrylate
Reactant of Route 4
[1,1'-Biphenyl]-4,4'-diyl diacrylate
Reactant of Route 5
[1,1'-Biphenyl]-4,4'-diyl diacrylate
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-4,4'-diyl diacrylate

Citations

For This Compound
4
Citations
김희주, 김진수, 이미혜, 가재원, 김윤호 - 한국고분자학회학술대회연구 …, 2013 - dbpia.co.kr
Synthesis of Polymerizable Nanostructures Containing Triphenylamine Groups 김보라, 김지성, 이진희, 김상율† 한국과학기술원 Triphenylamine (TPA) groups have been used for …
Number of citations: 2 www.dbpia.co.kr
김성순, 문훈기, 이광태, 서윤미 - 한국고분자학회학술대회연구논문 …, 2013 - dbpia.co.kr
Synthesis of Polymerizable Nanostructures Containing Triphenylamine Groups 김보라, 김지성, 이진희, 김상율† 한국과학기술원 Triphenylamine (TPA) groups have been used for …
Number of citations: 2 www.dbpia.co.kr
남지혜, 권태훈, 강영종 - 한국고분자학회학술대회연구논문초록집, 2013 - dbpia.co.kr
Synthesis of Polymerizable Nanostructures Containing Triphenylamine Groups 김보라, 김지성, 이진희, 김상율† 한국과학기술원 Triphenylamine (TPA) groups have been used for …
Number of citations: 2 www.dbpia.co.kr
김병국 - 한국고분자학회학술대회연구논문초록집, 2013 - dbpia.co.kr
NIR-responsive drug releasing gold nanorod based on phase change material 이준석, 김현수, 김원종† POSTECH A near infrared light responsive drug releasing system was prepared. …
Number of citations: 2 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.